molecular formula C18H23N3O2 B2388165 (Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide CAS No. 2173622-52-9

(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide

Cat. No.: B2388165
CAS No.: 2173622-52-9
M. Wt: 313.401
InChI Key: MIJSLOZYTUWHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide is a complex organic compound that features a cyano group, a hydroxypiperidine moiety, and a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(2)20-18(23)15(12-19)11-14-3-5-16(6-4-14)21-9-7-17(22)8-10-21/h3-6,11,13,17,22H,7-10H2,1-2H3,(H,20,23)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJSLOZYTUWHRV-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)N2CCC(CC2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)N2CCC(CC2)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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